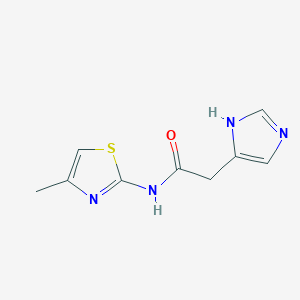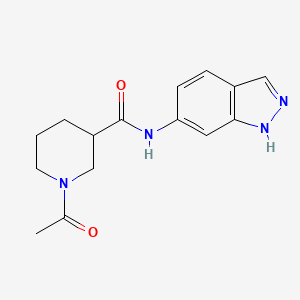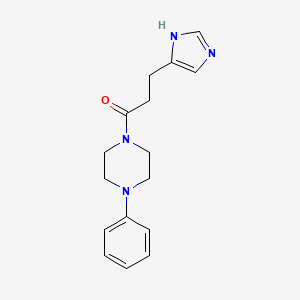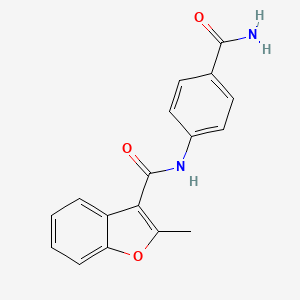![molecular formula C15H16N4O2 B6638948 N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide, also known as P4MCA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, including biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been found to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide in lab experiments is its specificity for certain enzymes involved in cell growth and proliferation. This can make it a useful tool for studying the mechanisms of these enzymes and their role in disease. However, one limitation of using this compound is that it may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound for this application. Additionally, studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials. Another future direction for research is the development of this compound derivatives with improved specificity and potency for certain enzymes or cellular processes. Overall, this compound has significant potential for further research and development in various fields of scientific study.
Méthodes De Synthèse
The synthesis of N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide involves several steps. First, 4-pyridinemethanol is reacted with 4-nitrophenylacetic acid to form an ester. This ester is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with isocyanate to form the desired carbamate. Finally, the carbamate is hydrolyzed to produce this compound.
Applications De Recherche Scientifique
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide has been studied for its potential applications in various fields of scientific research. One area of interest is its potential use as a therapeutic agent in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(20)18-13-3-2-4-14(9-13)19-15(21)17-10-12-5-7-16-8-6-12/h2-9H,10H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXXKCUPUNSRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)




![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)


![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)

![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)